An In-depth Technical Guide to (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone (CAS 38924-53-7)
An In-depth Technical Guide to (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone (CAS 38924-53-7)
Introduction
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, with the CAS number 38924-53-7, is a molecule of significant interest at the confluence of medicinal chemistry and materials science. This compound belongs to the furazan (1,2,5-oxadiazole) class of heterocycles, which are recognized for their diverse biological activities and applications as energetic materials. The presence of an amino group and a benzoyl moiety on the furazan ring suggests a rich chemical reactivity and the potential for a range of pharmacological interactions.
This technical guide provides a comprehensive overview of the known and inferred properties of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, drawing upon data from structurally related compounds to build a predictive profile. It is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, physicochemical characteristics, potential applications, and safety considerations.
Physicochemical Properties
Direct experimental data for (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is not extensively available in the public domain. However, by analyzing its constituent functional groups and data from analogous structures, we can infer its likely physicochemical properties. The 1,2,5-oxadiazole ring is known for its electron-withdrawing nature, which influences the properties of its substituents.
Table 1: Predicted Physicochemical Properties of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone
| Property | Predicted Value/Information | Rationale/Supporting Evidence |
| Molecular Formula | C9H7N3O2 | Based on the chemical structure. |
| Molecular Weight | 189.17 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Typical for small organic molecules with aromatic and heterocyclic rings. |
| Melting Point | Expected to be relatively high | Aromatic and heterocyclic structures with potential for intermolecular hydrogen bonding often have elevated melting points. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The amino group may impart some water solubility, but the phenyl and oxadiazole rings suggest a preference for organic solvents. |
| pKa | The amino group is expected to be weakly basic. | The electron-withdrawing nature of the oxadiazole ring would decrease the basicity of the amino group compared to aniline. |
Synthesis and Reactivity
The synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is not explicitly detailed in readily available literature. However, established synthetic routes for substituted furazans provide a strong basis for a proposed synthetic pathway. A common approach involves the cyclization of α-dioximes or the chemical transformation of other furazan derivatives.
A plausible synthetic route could start from a benzoylacetonitrile derivative, proceeding through an amidoxime intermediate, followed by cyclization to form the 1,2,5-oxadiazole ring. The amino group could be introduced either before or after the formation of the heterocyclic ring.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone.
Experimental Protocol: A General Method for the Synthesis of Aroyl-1,2,5-oxadiazoles
The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific target molecule.
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Amidoxime Formation: A suitable benzoyl precursor is reacted with hydroxylamine in a basic medium to form the corresponding amidoxime.
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Cyclization: The amidoxime is then cyclized to form the 1,2,5-oxadiazole ring. This can be achieved through various methods, including thermal dehydration or the use of a dehydrating agent.
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Functional Group Interconversion: If necessary, functional groups on the oxadiazole ring or the phenyl group can be modified. For instance, a nitro group could be reduced to an amino group.
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Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
The reactivity of the 1,2,5-oxadiazole ring is characterized by its relative stability and electron-withdrawing nature. The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. The benzoyl group's carbonyl is susceptible to nucleophilic attack. The aromatic phenyl ring can undergo electrophilic substitution, with the substitution pattern influenced by the electron-withdrawing effect of the ketone and oxadiazole moieties.
Potential Applications in Drug Discovery
The 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) derivatives are prominent scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds are known to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1]
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Antimicrobial Agents: Oxadiazole derivatives have shown promise as antibacterial and antifungal agents.[3] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
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Anticancer Activity: Certain 1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis in cancer cells.[4] The structural features of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone make it a candidate for investigation in this area.
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Antiplasmodial Activity: N-acylated furazan-3-amines have demonstrated activity against different strains of Plasmodium falciparum, the parasite responsible for malaria.[5] This suggests that the target compound could be a promising starting point for the development of new antimalarial drugs.[5]
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Enzyme Inhibition: The oxadiazole core can act as a bioisostere for amide and ester groups, potentially leading to compounds with improved metabolic stability and pharmacokinetic profiles.[6] This makes them attractive for designing inhibitors of various enzymes.
Potential Pharmacological Signaling Pathway
Caption: A generalized signaling pathway for a potential anticancer mechanism.
Safety and Handling
Table 2: General Safety and Handling Recommendations
| Hazard Category | Precautionary Measures |
| Acute Toxicity | Assume harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated area or with respiratory protection. |
| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves and clothing. |
| Eye Damage/Irritation | May cause serious eye irritation. Wear safety glasses or goggles. |
| Environmental Hazards | The environmental impact is unknown. Avoid release into the environment. |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. |
It is crucial to conduct a thorough risk assessment before handling this compound and to consult the most current safety information.
Conclusion
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is a heterocyclic compound with significant potential, primarily in the field of drug discovery. Although direct experimental data is sparse, a comprehensive profile can be inferred from the rich chemistry of related furazan derivatives. Its structural motifs suggest a high likelihood of interesting biological activity, warranting further investigation into its synthesis, characterization, and pharmacological evaluation. As with any novel chemical entity, all handling and experimental procedures should be conducted with appropriate safety precautions.
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